

Technical Guide: Chemical Structure & Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)piperidine hydrochloride
CAS No.:	1172776-65-6
Cat. No.:	B3024589

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Executive Summary & Compound Identity

2-(4-Chlorophenyl)piperidine hydrochloride is a pharmacologically significant piperidine scaffold, distinct from its more common regioisomer, 4-(4-chlorophenyl)piperidine (a precursor to haloperidol and loperamide). While the 4-isomer functions primarily as a dopaminergic/opioid scaffold, the 2-substituted isomer shares structural homology with methylphenidate (Ritalin) and other norepinephrine-dopamine reuptake inhibitors (NDRIs).

This guide details the structural characteristics, validated synthesis routes, and critical handling protocols for the 2-isomer, emphasizing the prevention of hydrodehalogenation during manufacturing—a common pitfall in the synthesis of chlorinated aryl-piperidines.

Chemical Identity Table

Parameter	Data
IUPAC Name	2-(4-Chlorophenyl)piperidine hydrochloride
Common Synonyms	2-(p-Chlorophenyl)piperidine HCl; Des-acetate Methylphenidate analog
CAS Number (Racemic)	1172776-65-6
CAS Number (S-Isomer)	1391375-27-1
CAS Number (R-Isomer)	1391448-39-7
Molecular Formula	C ₁₁ H ₁₄ ClN ^{[1][2][3][4][5][6][7][8]} · HCl
Molecular Weight	232.15 g/mol
Melting Point	259–260 °C (dec.) ^[6]
Solubility	Soluble in Water, Methanol; Sparingly soluble in DCM

Structural Analysis & Stereochemistry

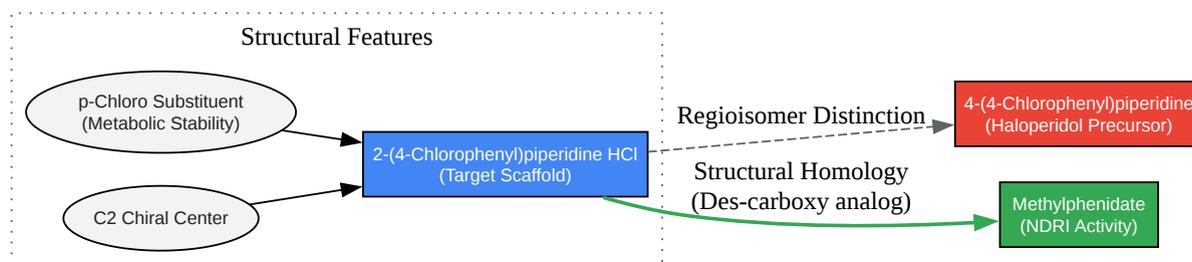
Conformational Dynamics

The piperidine ring adopts a chair conformation. In the hydrochloride salt form, the bulky 4-chlorophenyl group at the C2 position exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.

- Chiral Center: Carbon-2 (C2) is the sole stereocenter.
- Protonation: The secondary amine nitrogen is protonated, forming a chloride salt. The crystal lattice is stabilized by hydrogen bonding between the ammonium protons () and the chloride counter-ion.

Structural Visualization (DOT)

The following diagram illustrates the relationship between the 2-isomer, the 4-isomer, and the methylphenidate pharmacophore.



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Figure 1: Structural relationships and pharmacophore mapping. The 2-isomer aligns closely with psychostimulant scaffolds.

Synthesis & Manufacturing Protocol

Route Selection: The Dechlorination Challenge

The most direct synthesis involves the reduction of 2-(4-chlorophenyl)pyridine. However, standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleaving the Ar-Cl bond).

Selected Protocol: Suzuki-Miyaura Coupling followed by Platinum-Catalyzed Hydrogenation in Acidic Media. Platinum (IV) oxide (Adams' catalyst) is selected over Palladium to minimize dechlorination.

Step-by-Step Methodology

Step 1: Suzuki Coupling (Intermediate Synthesis)

Reaction: 2-Bromopyridine + 4-Chlorophenylboronic acid

2-(4-Chlorophenyl)pyridine.

- Charge: A 3-neck flask is charged with 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and (0.05 eq).

- Solvent System: Add Toluene:Ethanol (4:1) and aqueous (2M, 2.0 eq).
- Reflux: Degas with for 15 min, then reflux at 90°C for 12 hours.
- Workup: Cool, separate organic layer, wash with brine, dry over , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Selective Hydrogenation (Critical Step)

Reaction: 2-(4-Chlorophenyl)pyridine +

2-(4-Chlorophenyl)piperidine.

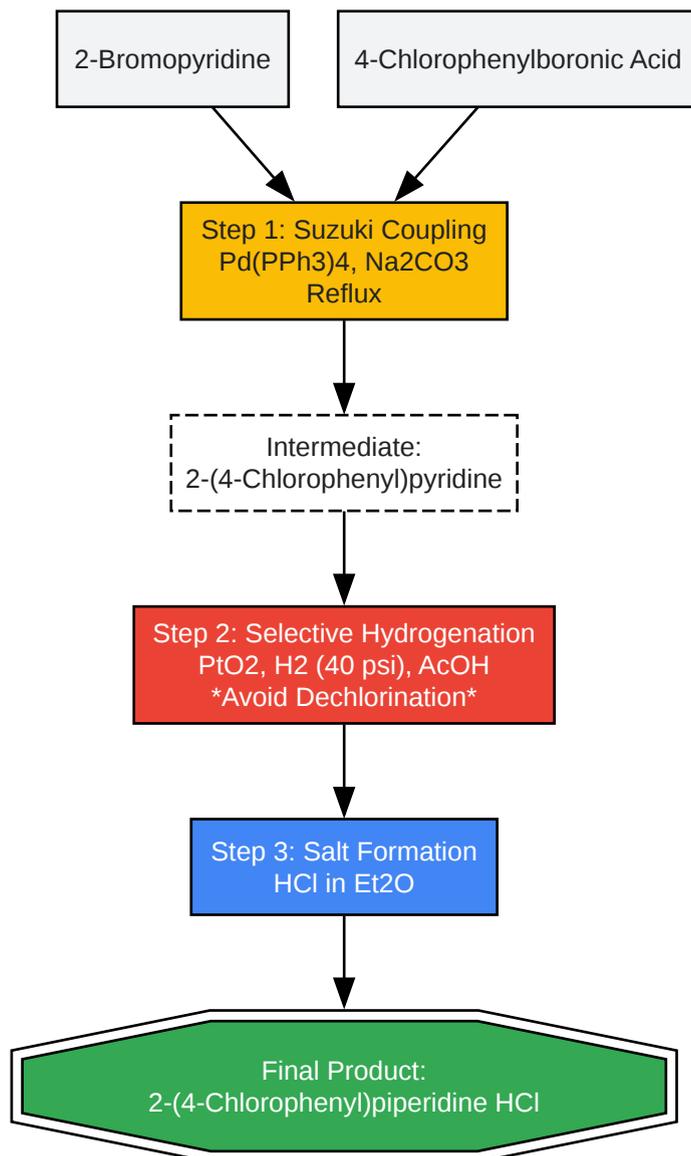
- Catalyst Prep: Suspend (5 mol%) in Glacial Acetic Acid.
- Hydrogenation: Add the pyridine intermediate. Pressurize to 40 psi in a Parr shaker.
- Monitoring: Run at RT for 4-6 hours. Stop immediately upon consumption of starting material (monitor via HPLC) to prevent dechlorination.
- Isolation: Filter catalyst over Celite. Concentrate acetic acid.
- Basification: Dissolve residue in water, adjust pH to >12 with NaOH (aq), and extract with DCM.

Step 3: Salt Formation

- Dissolve the free base oil in anhydrous diethyl ether.
- Add 2M HCl in ether dropwise at 0°C.

- Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram



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Figure 2: Optimized synthesis pathway emphasizing the critical selective hydrogenation step.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- **Solvent:**

or

(Amine protons exchangeable).

- $^1\text{H-NMR}$ (400 MHz, CD_3OD):
 - 7.45 (d, 2H, Ar-H): Characteristic of para-substitution.
 - 7.35 (d, 2H, Ar-H).
 - 4.20 (dd, 1H, C2-H): The benzylic proton. A doublet of doublets indicates coupling with C3 axial/equatorial protons.
 - 3.40–3.10 (m, 2H, C6-H): Protons adjacent to nitrogen.
 - 2.10–1.60 (m, 6H, Piperidine ring protons).

Mass Spectrometry

- Technique: ESI-MS (Positive Mode).
- Observed Mass: m/z 196.08
- Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (
- vs
-).

Safety & Handling (MSDS Highlights)

Hazard Class	Signal Word	Hazard Statement	Precaution
Acute Toxicity	Warning	H302: Harmful if swallowed.	Do not eat/drink in lab.
Skin Irritation	Warning	H315: Causes skin irritation.[9]	Wear nitrile gloves.
Eye Irritation	Warning	H319: Causes serious eye irritation.	Use safety goggles.
Environmental	Warning	H411: Toxic to aquatic life.	Dispose as hazardous waste.

Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

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